2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazino}naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antimicrobial and antitumoral properties . This compound is characterized by the presence of a chloro group, a sulfonyl-substituted piperazine ring, and a naphthoquinone core, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazino}naphthoquinone typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazino}naphthoquinone undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can undergo oxidation reactions, leading to the formation of different oxidized products.
Reduction: Reduction of the naphthoquinone moiety can yield hydroquinone derivatives.
Substitution: The chloro group can be substituted by nucleophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized naphthoquinone derivatives, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazino}naphthoquinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including the development of new drugs for treating infections and cancer.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazino}naphthoquinone involves its interaction with molecular targets such as enzymes and receptors. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its antimicrobial and antitumoral effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthoquinone derivatives such as:
- 2-chloro-3-{4-[(4-nitrophenyl)sulfonyl]piperazino}naphthoquinone
- 2-chloro-3-{4-[(3-nitrophenyl)sulfonyl]piperazino}naphthoquinone
Uniqueness
2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazino}naphthoquinone is unique due to the presence of the 4-methylphenyl group, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C21H19ClN2O4S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-chloro-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-6-8-15(9-7-14)29(27,28)24-12-10-23(11-13-24)19-18(22)20(25)16-4-2-3-5-17(16)21(19)26/h2-9H,10-13H2,1H3 |
InChI Key |
ZXNQOQRHMAICOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
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